molecular formula C11H8FNO3 B6058993 [(6-fluoro-4-quinolinyl)oxy]acetic acid

[(6-fluoro-4-quinolinyl)oxy]acetic acid

Cat. No. B6058993
M. Wt: 221.18 g/mol
InChI Key: IIZYSRTTZQEGAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(6-fluoro-4-quinolinyl)oxy]acetic acid, also known as FOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biological research. FOA is a synthetic compound that is used in the study of gene expression, protein-protein interactions, and metabolic pathways.

Scientific Research Applications

[(6-fluoro-4-quinolinyl)oxy]acetic acid is used in a variety of scientific research applications, including the study of gene expression, protein-protein interactions, and metabolic pathways. [(6-fluoro-4-quinolinyl)oxy]acetic acid is particularly useful in the study of yeast genetics, where it can be used as a selection agent to identify cells that have undergone a specific genetic modification. [(6-fluoro-4-quinolinyl)oxy]acetic acid is also used in the study of bacterial biofilms, where it can be used to select for cells that have lost the ability to form biofilms.

Mechanism of Action

[(6-fluoro-4-quinolinyl)oxy]acetic acid is a prodrug that is converted to a toxic metabolite by the action of the enzyme cytosine deaminase (CD). The toxic metabolite, 5-fluorouracil (5-FU), inhibits thymidylate synthase, an enzyme that is required for DNA synthesis. This results in the inhibition of cell proliferation and ultimately cell death.
Biochemical and Physiological Effects:
[(6-fluoro-4-quinolinyl)oxy]acetic acid has been shown to have minimal toxicity in mammalian cells, making it a useful tool for studying gene expression and protein-protein interactions in these cells. [(6-fluoro-4-quinolinyl)oxy]acetic acid has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of [(6-fluoro-4-quinolinyl)oxy]acetic acid is its ability to be used as a selection agent in yeast genetics. This allows researchers to identify cells that have undergone a specific genetic modification, making it a valuable tool in the study of gene expression and protein-protein interactions. However, [(6-fluoro-4-quinolinyl)oxy]acetic acid has some limitations, including its potential toxicity in certain cell types and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for [(6-fluoro-4-quinolinyl)oxy]acetic acid research. One potential area of research is the development of new antimicrobial agents based on [(6-fluoro-4-quinolinyl)oxy]acetic acid. Another potential area of research is the use of [(6-fluoro-4-quinolinyl)oxy]acetic acid in the study of cancer biology, where it could be used as a tool to study the effects of specific genetic modifications on cancer cell proliferation and survival. Additionally, [(6-fluoro-4-quinolinyl)oxy]acetic acid could be used in the development of new gene therapy approaches, where it could be used to selectively kill cells that have been genetically modified.

Synthesis Methods

[(6-fluoro-4-quinolinyl)oxy]acetic acid is synthesized by the reaction of 6-fluoroquinoline with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of [(6-fluoro-4-quinolinyl)oxy]acetic acid. The purity of [(6-fluoro-4-quinolinyl)oxy]acetic acid can be increased by recrystallization from a suitable solvent.

properties

IUPAC Name

2-(6-fluoroquinolin-4-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c12-7-1-2-9-8(5-7)10(3-4-13-9)16-6-11(14)15/h1-5H,6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZYSRTTZQEGAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1F)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Fluoroquinolin-4-yl)oxyacetic acid

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